(S)-(-)-Valsartan-d8(valine-d8)

Descripción general

Descripción

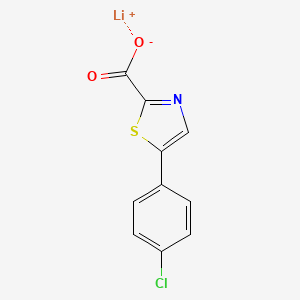

“(S)-(-)-Valsartan-d8(valine-d8)” is a deuterated form of L-valine . It is also known as (S)-α-Aminoisovaleric acid-2,3,4,4,4,5,5,5-d8 . It is a non-natural amino acid that is not found in the human body and has been labeled with deuterium .

Molecular Structure Analysis

The molecular formula of “(S)-(-)-Valsartan-d8(valine-d8)” is C5H3D8NO2 . The linear formula is (CD3)2CDCD(NH2)CO2H .Physical And Chemical Properties Analysis

“(S)-(-)-Valsartan-d8(valine-d8)” is a solid substance . It has a molecular weight of 125.2 . It has a melting point of 295-300 °C (subl.) (lit.) .Aplicaciones Científicas De Investigación

Antidepressant and Antianxiety Effects : Valsartan has shown potential as an effective antidepressant and antianxiety agent. It has been observed to promote hippocampal neurogenesis and enhance the expression of brain-derived neurotrophic factor (BDNF) in mice subjected to chronic mild stress. This indicates a potential for therapeutic use in mood disorders (Gu et al., 2014).

Treatment of Hypertension : Valsartan is widely used in the treatment of hypertension. Its efficacy in improving cardiovascular outcomes was observed in the Valsartan in Acute Myocardial Infarction Trial (VALIANT). This study compared valsartan with other hypertension treatments, highlighting its role in managing high blood pressure (Bernhard R. Winkelmann, 2004).

Improving Drug Solubility and Bioavailability : Research has focused on enhancing valsartan's water solubility and bioavailability, crucial for its efficacy. A study demonstrated that creating a pharmaceutical composition with β-cyclodextrin improved valsartan's solubility and bioavailability, thereby potentially enhancing its therapeutic effects (Carlos Eduardo de Matos Jensen et al., 2010).

Hepatic Uptake and Biliary Excretion : Investigating the role of transporters in the hepatic uptake and biliary excretion of valsartan is crucial for understanding its pharmacokinetics. Research has indicated that organic anion-transporting polypeptides and multidrug resistance-associated protein 2 play significant roles in valsartan's efficient hepatobiliary transport (Wakaba Yamashiro et al., 2006).

Formulation Stability and Compatibility : Studies on valsartan's stability and compatibility with other pharmaceutical excipients are essential for developing effective and safe drug formulations. Research has shown that certain excipients can impact valsartan's content and stability, influencing its therapeutic efficacy (T. Julio et al., 2013).

Propiedades

IUPAC Name |

(2S)-2,3,4,4,4-pentadeuterio-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-(trideuteriomethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m0/s1/i2D3,3D3,16D,22D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWBQPMHZXGDFX-KFWZLTATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Valsartan-d8 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

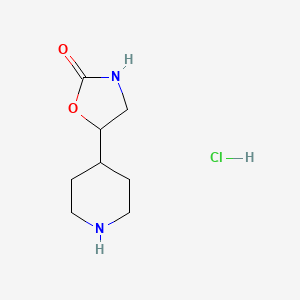

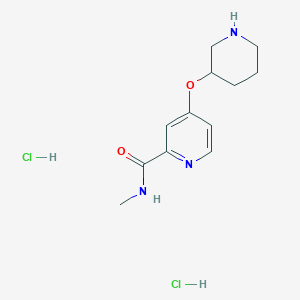

![[1-(2,2-Difluoroethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B1435537.png)

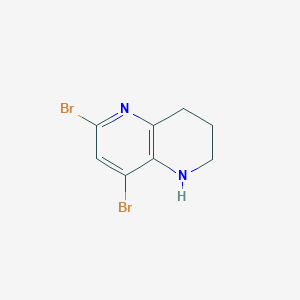

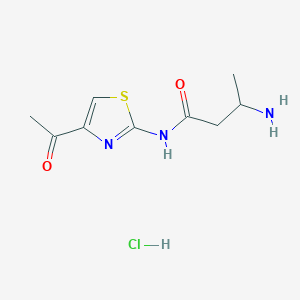

![3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1435546.png)

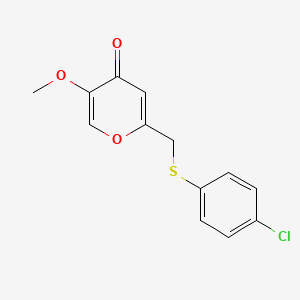

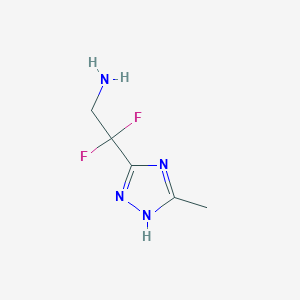

![3-[(4-Chlorophenyl)methyl]oxan-3-amine hydrochloride](/img/structure/B1435548.png)

![2-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one hydrochloride](/img/structure/B1435553.png)